molecular formula C16H14FN5O2 B2933980 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950248-80-3

5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2933980
CAS No.: 950248-80-3
M. Wt: 327.319
InChI Key: GJFVQLWCHHTUII-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with:

  • A 4-fluorophenyl group at position 1.
  • An amino group at position 3.
  • A carboxamide group at position 4, linked to a 4-methoxyphenyl moiety.

Molecular Formula: C₁₆H₁₄FN₅O₂ Molecular Weight: 327.319 g/mol (monoisotopic mass: 327.113153) . ChemSpider ID: 20524224 .

This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are known for their modular synthesis and diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFVQLWCHHTUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity. The presence of both fluorine and methoxy groups enhances its pharmacological properties.

Research indicates that this compound functions primarily as a protein kinase inhibitor , which plays a crucial role in various signaling pathways associated with cell growth and proliferation . Its ability to inhibit specific kinases makes it a candidate for treating diseases characterized by aberrant cell signaling, such as cancer.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies:

  • Antiparasitic Activity : A study highlighted its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant suppression of parasite burden in infected mouse models (pEC50 > 6), indicating its potential as a therapeutic agent in treating this disease .
  • Anticancer Properties : In vitro studies have shown that derivatives of the triazole core exhibit cytotoxic effects against several cancer cell lines. The compound's structure allows for favorable interactions with tubulin, leading to inhibition of cancer cell proliferation .

Case Study 1: Chagas Disease

In a phenotypic screening study involving VERO cells infected with Trypanosoma cruzi, the compound exhibited submicromolar activity. It was found to improve aqueous solubility and metabolic stability compared to existing treatments, making it a promising candidate for further development .

Case Study 2: Cancer Cell Lines

A series of analogs were tested against various cancer cell lines (e.g., MCF-7 and HepG2). The results showed that modifications in the triazole structure could enhance cytotoxicity. Notably, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .

Data Tables

Biological ActivityIC50 ValueTarget
Chagas DiseasepEC50 > 6Trypanosoma cruzi
Cancer Cell Lines< 0.5 μMTubulin

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • Amino group (–NH₂) at position 5 of the triazole ring

  • Carboxamide group (–CONH–) linking the triazole and 4-methoxyphenyl moieties

  • Fluorophenyl and methoxyphenyl substituents

Acylation and Alkylation Reactions

The amino group undergoes nucleophilic reactions with acylating or alkylating agents:

Reaction TypeReagents/ConditionsProduct FormedSource
Acylation Acetyl chloride, pyridine, RT5-acetamido-triazole derivative
Schiff Base Formation Benzaldehyde, ethanol, refluxImine-linked triazole

Example :

5 amino triazole+RCOClpyridine5 RCONH triazole+HCl\text{5 amino triazole}+\text{RCOCl}\xrightarrow{\text{pyridine}}\text{5 RCONH triazole}+\text{HCl}

Hydrolysis of the Carboxamide Group

The carboxamide can be hydrolyzed under acidic or basic conditions:

ConditionReagentsProductSource
Acidic Hydrolysis 6M HCl, reflux, 12h1-(4-fluorophenyl)-1H-triazole-4-carboxylic acid
Basic Hydrolysis NaOH (aq), 100°CCorresponding carboxylate salt

Mechanism :

 CONH H O OH  COOH+NH \text{ CONH }\xrightarrow{\text{H O OH }}\text{ COOH}+\text{NH }

Electrophilic Aromatic Substitution

The methoxyphenyl group participates in electrophilic reactions due to the electron-donating methoxy (–OCH₃) group:

ReactionReagents/ConditionsPosition SubstitutedSource
Nitration HNO₃/H₂SO₄, 0–5°CPara to methoxy
Sulfonation H₂SO₄, SO₃, 50°CMeta to methoxy

Note : Fluorophenyl groups are less reactive due to fluorine’s electron-withdrawing nature, but directed ortho/para substitution is possible under forcing conditions .

Triazole Ring Modifications

The 1,2,3-triazole core can undergo cycloaddition or redox reactions:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation KMnO₄, H₂O, 80°CRing cleavage to form ketones
Reduction H₂/Pd-C, ethanolPartial saturation of triazole ring

Observed Stability : The triazole ring resists thermal decomposition below 250°C .

Cross-Coupling Reactions

The fluorophenyl group can participate in palladium-catalyzed couplings:

ReactionCatalysts/LigandsProductSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-triazole conjugate
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amineAminated derivatives

Biological Activity and Reactivity Correlations

Structure-activity relationship (SAR) studies highlight:

  • Amino group : Critical for hydrogen bonding with enzyme targets (e.g., α-glucosidase inhibition) .

  • Fluorophenyl group : Enhances metabolic stability and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogues

The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide core but differ in substituents, impacting their physicochemical and biological profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
Target Compound 1: 4-Fluorophenyl
4: N-(4-Methoxyphenyl)
5: NH₂
C₁₆H₁₄FN₅O₂ 327.32 Under investigation (antiproliferative potential inferred from analogs)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Methoxyphenyl
4: N-(4-Chlorophenyl)
5: Cyclopropyl
C₁₉H₁₈ClN₅O₂ 391.83 Anticancer (structural analysis via Hirshfeld surface)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Fluorophenyl
4: N-(2,4-Dimethoxyphenyl)
5: NH₂
C₁₇H₁₆FN₅O₃ 373.34 Antiproliferative (GP = -27.30% in CNS cancer SNB-75 cells)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1: Carbamoylmethyl
4: Carboxamide
5: NH₂
C₅H₈N₆O₂ 184.15 Inhibitor of bacterial SOS response (IC₅₀ = 32 µM)
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Methylphenyl
4: N-(4-Acetylphenyl)
5: NH₂
C₁₈H₁₇N₅O₂ 343.37 Anticancer (activity inferred from related analogs)
Aryl Group at Position 1
  • 4-Fluorophenyl (target compound): Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
  • 4-Methoxyphenyl (Pokhodylo et al.’s compound): Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Carboxamide Substituent at Position 4
  • N-(4-Chlorophenyl) (compound I, ZIPSEY): Chlorine’s hydrophobicity and steric effects may favor interactions with aromatic residues in binding sites .
Position 5 Modifications
  • NH₂ group (target compound and analogs): Essential for hydrogen-bond donor activity, often correlating with antiproliferative or enzyme-inhibitory effects .

Pharmacological and Biochemical Comparisons

  • Anticancer Activity :

    • The target compound’s structural analogs exhibit selective activity against renal (RXF 393) and CNS (SNB-75) cancers, with growth inhibition percentages (GP) up to -27.30% .
    • Substitution with 4-fluorophenyl and 4-methoxyphenyl groups is associated with improved tumor selectivity compared to chlorophenyl or acetylphenyl variants .
  • Antibacterial Applications: The 5-amino-1-(carbamoylmethyl) analog inhibits LexA autoproteolysis (IC₅₀ = 32 µM), disrupting the bacterial SOS response and reducing antibiotic resistance .
  • Enzyme Inhibition: Triazole carboxamides with quinoline or naphthyl substituents (e.g., compound 3o, 3p) demonstrate inhibitory effects on Wnt/β-catenin signaling, relevant to metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?

The compound is synthesized via a multi-step process starting with condensation of 4-fluoroaniline and 4-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride, followed by reaction with sodium azide to yield the triazole core . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Azide cyclization : Temperature control (60–80°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity.
  • Characterization : Use ¹H/¹³C NMR, LC-MS, and FT-IR to confirm structural integrity .

Q. How can researchers validate the dual COX-2/HDAC inhibition mechanism of this compound?

Methodological validation involves:

  • Enzyme assays :
    • COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages using ELISA .
    • HDAC inhibition : Fluorometric assays (e.g., HDAC-Glo™) quantify deacetylase activity in cell lysates.
  • Dose-response curves : IC₅₀ values should be compared to reference inhibitors (e.g., celecoxib for COX-2, vorinostat for HDACs) .
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) against COX-2 (PDB: 5KIR) and HDAC1 (PDB: 4BKX) identifies key binding interactions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this triazole derivative?

  • Spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl/methoxyphenyl groups).
    • LC-MS : Verify molecular ion peak at m/z 311.31 (C₁₆H₁₄FN₅O⁺) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SXRD) with SHELXL refines anisotropic displacement parameters.
    • Key metrics: R₁ < 0.05, wR₂ < 0.15, and Flack parameter < 0.1 for enantiopure samples .

Advanced Research Questions

Q. How can structural discrepancies between computational docking and experimental enzyme inhibition data be resolved?

Contradictions often arise from:

  • Flexible binding pockets : MD simulations (e.g., GROMACS) over 100 ns trajectories refine dynamic interactions.
  • Solvent effects : Include explicit water molecules in docking protocols (e.g., Schrödinger’s Glide SP mode).
  • Post-translational modifications : Use HDAC/COX-2 isoforms from disease-relevant cell lines (e.g., cancer vs. normal) .

Q. What strategies address poor aqueous solubility in in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino position without disrupting HDAC/COX-2 binding .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm, PDI < 0.2) for sustained release.
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC₀–24h in rodent models .

Q. How do SAR studies guide the design of derivatives with enhanced anticancer activity?

Structure-activity relationship (SAR) optimization focuses on:

  • Triazole core : Replace 4-fluorophenyl with 4-bromophenyl to improve π-π stacking (IC₅₀ reduction from 23.61 μM to 9.48 μM in MDA-MB-231 cells) .
  • Methoxyphenyl group : Substituents at the para position (e.g., -NO₂ or -CF₃) enhance HDAC isoform selectivity .
  • Carboxamide linker : Cyclization into oxadiazole improves metabolic stability (t₁/₂ increase from 2.1 to 6.8 h) .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (d < 0.8 Å) and WinGX for structure visualization .
  • Contradiction Analysis : Apply Bayesian statistics to reconcile IC₅₀ variations across cell lines .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies to ensure reproducibility .

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